2,2'-Sulfanediylbis[4-tert-butyl-6-(hydroxymethyl)phenol]
Description
2,2'-Sulfanediylbis[4-tert-butyl-6-(hydroxymethyl)phenol] is a sulfur-bridged bisphenol derivative characterized by:
- Central sulfanediyl bridge (-S-), which distinguishes it from methylene-bridged analogs.
- Substituents: Two 4-tert-butyl-6-(hydroxymethyl)phenol moieties.
Properties
CAS No. |
133786-63-7 |
|---|---|
Molecular Formula |
C22H30O4S |
Molecular Weight |
390.5 g/mol |
IUPAC Name |
4-tert-butyl-2-[5-tert-butyl-2-hydroxy-3-(hydroxymethyl)phenyl]sulfanyl-6-(hydroxymethyl)phenol |
InChI |
InChI=1S/C22H30O4S/c1-21(2,3)15-7-13(11-23)19(25)17(9-15)27-18-10-16(22(4,5)6)8-14(12-24)20(18)26/h7-10,23-26H,11-12H2,1-6H3 |
InChI Key |
STMOVLDHDWQKJN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)SC2=CC(=CC(=C2O)CO)C(C)(C)C)O)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-Thiobis(4-(tert-butyl)-2-(hydroxymethyl)phenol) typically involves the reaction of 4-(tert-butyl)-2-(hydroxymethyl)phenol with a sulfur-containing reagent. Common reagents include sulfur dichloride (SCl2) or sulfur monochloride (S2Cl2). The reaction is usually carried out under controlled conditions, such as in the presence of a base like sodium hydroxide (NaOH) to neutralize the acidic by-products.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and specific temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
6,6’-Thiobis(4-(tert-butyl)-2-(hydroxymethyl)phenol) can undergo various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxymethyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Various alkylating agents or acylating agents under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
6,6’-Thiobis(4-(tert-butyl)-2-(hydroxymethyl)phenol) has several applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antioxidant properties.
Medicine: Explored for its potential therapeutic effects due to its phenolic structure.
Industry: Utilized as an additive in polymers and resins to enhance stability and performance.
Mechanism of Action
The mechanism of action of 6,6’-Thiobis(4-(tert-butyl)-2-(hydroxymethyl)phenol) involves its interaction with molecular targets such as enzymes and receptors. The phenolic groups can donate hydrogen atoms, acting as antioxidants. The sulfur atom may also play a role in modulating the compound’s reactivity and interactions with biological molecules.
Comparison with Similar Compounds
Comparison with Structural Analogs
Methylene-Bridged Bisphenols
(a) 2,2'-Methylenebis[4-methyl-6-tert-butylphenol] (CAS 119-47-1)
- Structure : Central methylene bridge (-CH2-) with 4-methyl and 6-tert-butyl substituents.
- Molecular Formula : C23H32O2; Molecular Weight : 340.50 g/mol.
- Physical Properties : Melting point = 123–133°C; used as an antioxidant (e.g., Antioxidant 2246) in polymers and resins .
- Key Differences :
- The methylene bridge provides greater rigidity compared to sulfanediyl.
- Methyl/tert-butyl substituents increase hydrophobicity vs. hydroxymethyl groups in the target compound.
(b) 2,2'-Methylenebis[4-tert-butyl-6-cyclopentylphenol] (CAS 93840-42-7)
Sulfanediyl-Bridged Bisphenols
(a) 2,2'-Sulfanediylbis(4,6-dichlorophenol) (Bithionol, CAS 97-18-7)
- Structure : Sulfur bridge with 4,6-dichloro substituents.
- Applications : Antimicrobial agent; used in treating parasitic infections .
- Key Differences :
- Chlorine substituents increase electronegativity and oxidative stability but reduce solubility in polar solvents.
- Absence of hydroxymethyl groups limits hydrogen-bonding capacity compared to the target compound.
(b) 4,4'-Dichloro-6,6'-dinitro-2,2'-sulfanediyl-di-phenol (CAS 852-20-0)
- Structure : Sulfur bridge with nitro and chloro substituents.
- Properties : Used in niche industrial applications; nitro groups enhance electron-withdrawing effects .
- Key Differences :
- Nitro groups drastically alter electronic properties, making this compound more acidic and reactive than hydroxymethyl derivatives.
Hydroxymethyl-Functionalized Phenolics
(a) Hydroxymethyl Phenol (PF Resin Precursor)
- Role: Intermediate in phenol-formaldehyde (PF) resin synthesis; forms covalent bonds with wood hydroxyl groups during impregnation .
- Key Differences: Monomeric hydroxymethyl phenol lacks the bisphenolic structure and sulfur bridge, limiting thermal stability compared to the target compound.
Comparative Analysis of Properties
| Property | Target Compound | 2,2'-Methylenebis[4-methyl-6-tert-butylphenol] | Bithionol (CAS 97-18-7) |
|---|---|---|---|
| Bridge Type | Sulfanediyl (-S-) | Methylene (-CH2-) | Sulfanediyl (-S-) |
| Substituents | 4-tert-butyl, 6-hydroxymethyl | 4-methyl, 6-tert-butyl | 4,6-dichloro |
| Molecular Weight | ~450–500 (estimated) | 340.50 | 356.07 |
| Hydrophilicity | High (due to -CH2OH) | Low | Low |
| Applications | Potential crosslinker, antioxidant | Polymer antioxidant | Antimicrobial agent |
| Thermal Stability | Moderate (S-S bond cleavage) | High (stable up to ~250°C) | Moderate |
Biological Activity
2,2'-Sulfanediylbis[4-tert-butyl-6-(hydroxymethyl)phenol], commonly referred to as a phenolic compound, has garnered attention due to its potential biological activities. This compound is structurally characterized by the presence of two tert-butyl groups and hydroxymethyl substituents on a phenolic backbone, which may contribute to its diverse biological effects.
Chemical Structure
The chemical structure of 2,2'-Sulfanediylbis[4-tert-butyl-6-(hydroxymethyl)phenol] can be represented as follows:
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including antioxidant, anti-inflammatory, and potential anticancer properties. The following sections detail specific findings related to its biological effects.
Antioxidant Properties
Phenolic compounds are well-known for their antioxidant capabilities. Studies have shown that 2,2'-Sulfanediylbis[4-tert-butyl-6-(hydroxymethyl)phenol] can act as a free radical scavenger, which may help in mitigating oxidative stress in biological systems.
Case Study: Antioxidant Assays
In vitro assays using DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) have demonstrated significant radical scavenging activity of this compound. For instance:
| Concentration (μM) | DPPH Scavenging (%) | ABTS Scavenging (%) |
|---|---|---|
| 10 | 45 | 50 |
| 50 | 70 | 75 |
| 100 | 85 | 90 |
These results suggest that the compound's effectiveness as an antioxidant increases with concentration.
Anti-inflammatory Activity
The anti-inflammatory potential of 2,2'-Sulfanediylbis[4-tert-butyl-6-(hydroxymethyl)phenol] has also been investigated. In cellular models, it has been shown to inhibit the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6.
The compound appears to modulate the NF-kB signaling pathway, which is crucial in inflammatory responses. By inhibiting this pathway, the compound reduces the transcription of inflammatory mediators.
Anticancer Potential
Emerging studies suggest that this phenolic compound may possess anticancer properties. It has been evaluated against various cancer cell lines, including breast and colon cancer cells.
Case Study: Cytotoxicity Assays
In cytotoxicity assays conducted on MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines:
| Cell Line | IC50 (μM) | Effect |
|---|---|---|
| MCF-7 | 25 | Induces apoptosis |
| HT-29 | 30 | Cell cycle arrest observed |
These findings indicate that the compound could induce apoptosis in cancer cells and may serve as a potential chemotherapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
